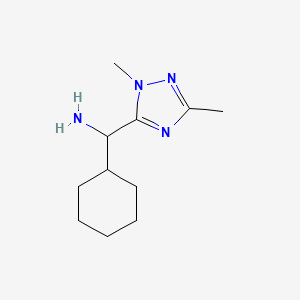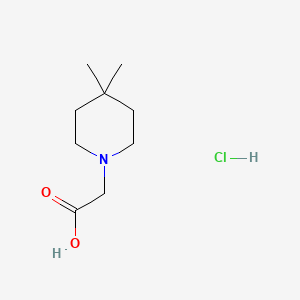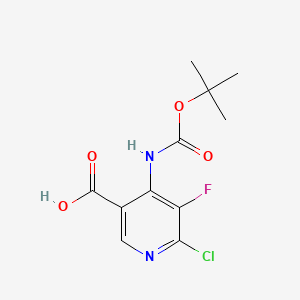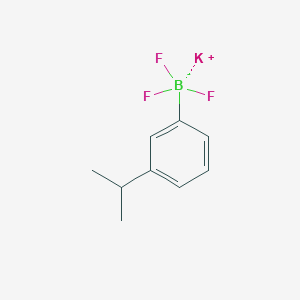
Potassium trifluoro(3-isopropylphenyl)borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium trifluoro(3-isopropylphenyl)borate is a specialized organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. The presence of the trifluoroborate group imparts unique properties to the compound, making it valuable in both academic research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-isopropylphenyl)borate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids to trifluoroborate salts using potassium bifluoride as a reagent . The reaction conditions typically involve:
Reagents: Boronic acid, potassium bifluoride
Solvent: Commonly used solvents include water or alcohols
Temperature: The reaction is usually carried out at room temperature
Time: The reaction time can vary but is generally completed within a few hours
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants
Automated systems: For precise control of reaction conditions
Purification steps: Including crystallization and filtration to obtain high-purity product
化学反应分析
Types of Reactions
Potassium trifluoro(3-isopropylphenyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also undergo reduction reactions under suitable conditions.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate
Reducing agents: Including sodium borohydride or lithium aluminum hydride
Solvents: Common solvents include dichloromethane, ethanol, and water
Catalysts: Palladium catalysts are often used in cross-coupling reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling reactions, the major products are typically biaryl compounds .
科学研究应用
Potassium trifluoro(3-isopropylphenyl)borate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and advanced materials.
作用机制
The mechanism by which potassium trifluoro(3-isopropylphenyl)borate exerts its effects involves the transfer of the trifluoroborate group to a metal catalyst, such as palladium, in cross-coupling reactions. . The molecular targets and pathways involved include:
Palladium catalysts: Facilitate the transfer of the trifluoroborate group
Organic substrates: Participate in the formation of new bonds with the trifluoroborate group
相似化合物的比较
Potassium trifluoro(3-isopropylphenyl)borate can be compared with other similar compounds, such as:
Potassium phenyltrifluoroborate: Similar in structure but with a phenyl group instead of an isopropylphenyl group
Potassium methyltrifluoroborate: Contains a methyl group instead of an isopropylphenyl group
Potassium ethyltrifluoroborate: Features an ethyl group in place of the isopropylphenyl group
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborate salts .
属性
分子式 |
C9H11BF3K |
|---|---|
分子量 |
226.09 g/mol |
IUPAC 名称 |
potassium;trifluoro-(3-propan-2-ylphenyl)boranuide |
InChI |
InChI=1S/C9H11BF3.K/c1-7(2)8-4-3-5-9(6-8)10(11,12)13;/h3-7H,1-2H3;/q-1;+1 |
InChI 键 |
FUBAIFGLJYIPHO-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=CC(=CC=C1)C(C)C)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-Bromophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13475567.png)

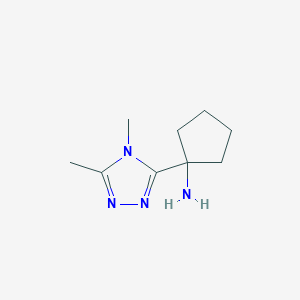
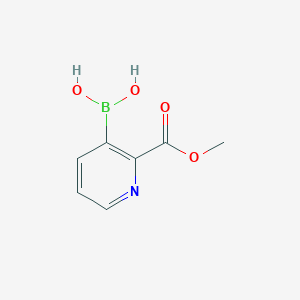
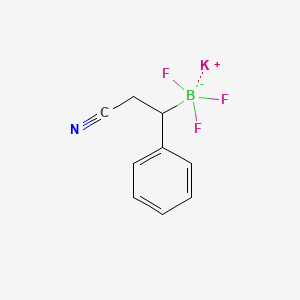
![6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13475601.png)
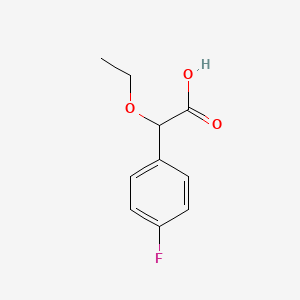
![[1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride](/img/structure/B13475614.png)
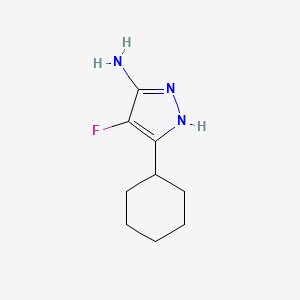
![rac-(1R,5R,6S)-1-(methoxymethyl)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13475626.png)
![2-Methylidenespiro[3.4]octane](/img/structure/B13475634.png)
